molecular formula C10H10O3 B1630440 2-Oxo-4-phenylbutyric acid CAS No. 710-11-2

2-Oxo-4-phenylbutyric acid

Cat. No. B1630440
CAS RN: 710-11-2
M. Wt: 178.18 g/mol
InChI Key: PPKAIMDMNWBOKN-UHFFFAOYSA-N
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Patent
US04492798

Procedure details

9.25 g (50 mmoles) of phenethyl bromide, 30 ml of t-BuOH, 700 mg (~2 mmoles) of Co2 (CO)8, 80 ml of H2O, 4.8 g (200 mmoles) of LiOH were stirred in a 300 ml autoclave for 24 hours at 70° C. and under 300 psig CO pressure. The reaction mixture was cooled to room temperature, then filtered. The crude cake was rinsed with 20 ml of Et2O to give a pale yellow solid, which was acidified in cooled HCl solution (check by pH paper) and extracted with Et2O. The neutral impurities in the filtrate were extracted with Et2O and discarded; any acidic material left in the acidified filtrate (pH=2 by adding HCl) was extracted with Et2O (3×30 ml). Approximately 74% isolated yield of benzylpyruvic acid identified by both 1H NMR and 13C NMR was obtained from the combined Et2O solution.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[C:11]([OH:14])([CH3:13])C.[OH2:15].[Li+].[OH-:17]>Cl>[CH2:2]([CH2:1][C:11](=[O:14])[C:13]([OH:17])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
4.8 g
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude cake was rinsed with 20 ml of Et2O
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, which
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
The neutral impurities in the filtrate were extracted with Et2O
WAIT
Type
WAIT
Details
any acidic material left in the acidified filtrate (pH=2 by adding HCl)
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (3×30 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)CC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.